クロサンテルナトリウム

概要

説明

Closantel Sodium is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is widely used in veterinary medicine to control and treat parasitic infections in livestock, particularly sheep and cattle. Closantel Sodium is effective against liver flukes, gastrointestinal roundworms, and certain arthropod larvae .

科学的研究の応用

Closantel Sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antiparasitic agents and their mechanisms.

Biology: Investigated for its effects on various parasitic organisms, including liver flukes and gastrointestinal roundworms.

Medicine: Explored for potential use in treating parasitic infections in humans, although it is primarily used in veterinary medicine.

Industry: Utilized in the development of antiparasitic formulations for livestock

作用機序

Closantel Sodium exerts its antiparasitic effects by disrupting the energy metabolism of parasites. It inhibits fumarate reductase, an enzyme essential for the synthesis of fumarate, leading to the accumulation of fumarate and ultimately causing the death of the parasite. Additionally, Closantel Sodium decouples mitochondrial oxidative phosphorylation, inhibiting ATP synthesis and further disrupting the parasite’s energy production .

Safety and Hazards

Closantel Sodium is classified as having acute toxicity, oral (Category 3), H301 . It is also classified as having short-term (acute) aquatic hazard (Category 1), H400, and long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed and is very toxic to aquatic life with long-lasting effects .

生化学分析

Biochemical Properties

Closantel Sodium interacts with several enzymes and proteins. It is a potent and highly specific inhibitor of the Onchocerca volvulus chitinase (OvCHT1), with an IC50 of 1.6 μM and a Ki of 468 nM . This interaction plays a crucial role in its anti-parasitic activity, as it inhibits the molt of developing O. volvulus from L3 to L4 stage .

Cellular Effects

Closantel Sodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily by uncoupling oxidative phosphorylation in liver flukes , which leads to a marked change in the energy metabolism of the parasite .

Molecular Mechanism

The molecular mechanism of action of Closantel Sodium involves its binding interactions with biomolecules and changes in gene expression . It acts as a hydrogen ionophore, resulting in the uncoupling of electron transport-associated phosphorylation . This action inhibits the synthesis of ATP, leading to a rapid weakening of the parasite’s energy metabolism and eventual death .

Temporal Effects in Laboratory Settings

The effects of Closantel Sodium change over time in laboratory settings. It has been observed that the drug is eliminated from the plasma with a half-life of about 15 days, irrespective of the route of administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Closantel Sodium vary with different dosages in animal models. High doses can cause severe side effects such as blindness, hyperventilation, general weakness, and incoordination

Metabolic Pathways

Closantel Sodium is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The primary pathway it impacts is the energy metabolism pathway of parasites, where it uncouples oxidative phosphorylation .

準備方法

Synthetic Routes and Reaction Conditions: Closantel Sodium can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 4-chlorine-alpha-[2-chloro-4-(isonitroso)-5-methyl-2,5-cyclohexadienylidene] benzyl cyanide to obtain the intermediate 4-chlorphenyl-(2-chloro-4-amino-5-methyl phenyl)methyl cyanide. This intermediate is then further processed to produce Closantel Sodium .

Industrial Production Methods: In industrial settings, Closantel Sodium is often prepared by dissolving the compound in propanediol, heating the solution to 50-60°C, and stirring until clarified. The solution is then mixed with other components such as glycerol acetal and levamisole hydrochloride to produce the final injectable formulation .

化学反応の分析

Types of Reactions: Closantel Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

類似化合物との比較

Closantel Sodium is unique among antiparasitic agents due to its dual mechanism of action. Similar compounds include:

Oxyclozanide: Another salicylanilide used to treat liver flukes and gastrointestinal roundworms.

Praziquantel: Effective against a broad spectrum of parasitic worms but with a different mechanism of action.

Levamisole: Primarily used as an anthelmintic and immunomodulator.

Closantel Sodium stands out for its high efficacy and broad-spectrum activity against various parasitic species, making it a valuable tool in veterinary medicine .

特性

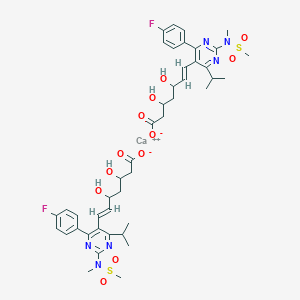

| { "Design of the Synthesis Pathway": "Closantel sodium can be synthesized via a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "4,4'-Dinitrocarbanilide", "4-Chloro-3-methylphenol", "Sodium hydroxide", "Sodium methoxide", "Methanol", "Sodium iodide", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4,4'-Dinitrocarbanilide is reacted with 4-chloro-3-methylphenol in the presence of sodium hydroxide to form 5-chloro-2-methyl-4-nitrophenol.", "Step 2: The resulting product from step 1 is then treated with sodium methoxide in methanol to form 5-chloro-2-methyl-4-nitrophenyl methoxyacetate.", "Step 3: The product from step 2 is then reduced with sodium borohydride in the presence of acetic acid to form 5-chloro-2-methyl-4-aminophenyl methoxyacetate.", "Step 4: The product from step 3 is then reacted with sodium iodide in the presence of water to form closantel.", "Step 5: The final step involves the conversion of closantel to closantel sodium by reacting it with sodium hydroxide and sodium chloride." ] } | |

CAS番号 |

61438-64-0 |

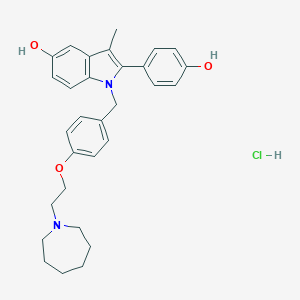

分子式 |

C22H14Cl2I2N2NaO2+ |

分子量 |

686.1 g/mol |

IUPAC名 |

sodium;N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |

InChI |

InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1 |

InChIキー |

LREGMDNUOGTSIK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |

正規SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |

その他のCAS番号 |

61438-64-0 |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

NA |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。